2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine
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Overview
Description
2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine is a heterocyclic compound that features both pyrimidine and pyrrolidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine typically involves the formation of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of pyrrolidine with a pyrimidine derivative under specific conditions. For instance, the use of Cu-catalyzed reactions, microwave-assisted reactions, and pyrrole-based reactions have been reported for similar compounds . The reaction conditions often include the use of catalysts like CuCl and reagents such as NaI to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds generally involves scalable synthetic routes that ensure high yield and purity. Techniques like continuous flow synthesis and the use of automated reactors are employed to optimize the production process. These methods not only enhance the efficiency but also reduce the production costs, making the compound more accessible for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s versatility in different applications.
Scientific Research Applications
2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit diverse medicinal applications.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their biological activities.
Uniqueness
What sets 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine apart is its unique combination of pyrimidine and pyrrolidine moieties. This dual structure enhances its ability to interact with a broader range of biological targets, making it a more versatile compound in both research and therapeutic applications.
Properties
IUPAC Name |
pyrimidin-2-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-12(11-14-4-1-5-15-11)18-8-3-10(9-18)20-13-16-6-2-7-17-13/h1-2,4-7,10H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYRMAAOSAIJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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